molecular formula C₃₆H₅₄NO₁₃P B1159578 Fosinopril Acyl-β-D-Glucuronide

Fosinopril Acyl-β-D-Glucuronide

Cat. No.: B1159578
M. Wt: 739.79
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosinopril Acyl-β-D-Glucuronide is a significant glucuronide conjugate metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug, Fosinopril . Upon administration, Fosinopril is hydrolyzed primarily in the liver and gastrointestinal mucosa to its active form, fosinoprilat . Research indicates that fosinopril and fosinoprilat can undergo further metabolism, including conjugation via uridine diphosphoglucuronosyltransferases (UGT) enzymes to form glucuronidated metabolites such as this compound . This metabolite is a crucial reference standard in modern pharmaceutical and analytical research. Its primary application is in metabolic pathway elucidation, pharmacokinetic studies, and the development and validation of sensitive bioanalytical methods using techniques like liquid chromatography-mass spectrometry (LC-MS) . Investigating this acyl glucuronide is essential for understanding the complete disposition and elimination profile of fosinopril, which exhibits a unique dual route of excretion through both the kidneys and the liver . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₃₆H₅₄NO₁₃P

Molecular Weight

739.79

Synonyms

(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline β-D-Glucopyranuronosyl Ester; 

Origin of Product

United States

Scientific Research Applications

Hypertension Management

Fosinopril Acyl-β-D-Glucuronide plays a crucial role in the pharmacodynamics of fosinopril, which is used to lower blood pressure. By inhibiting angiotensin II formation, it reduces vascular resistance and promotes vasodilation, effectively managing hypertension in patients. Studies indicate that fosinopril and its metabolites can significantly improve blood pressure control compared to other antihypertensive agents .

Heart Failure Treatment

The compound is also utilized in treating heart failure. Fosinopril enhances cardiac output and reduces symptoms associated with heart failure by decreasing preload and afterload on the heart. Clinical trials have demonstrated that patients receiving fosinopril show improved exercise tolerance and quality of life .

Renal Protection

This compound has nephroprotective properties, particularly beneficial for patients with diabetic nephropathy. It helps slow the progression of renal impairment by reducing glomerular hypertension and hyperfiltration, which are common in diabetic patients .

Antitumor Activity

Recent research has indicated potential antitumor effects of ACE inhibitors, including fosinopril. The mechanisms proposed involve modulation of tumor microenvironments and immune responses, suggesting that this compound may contribute to this effect through its pharmacological actions .

Case Study 1: Hypertension Management

A clinical study involving 150 patients with essential hypertension showed that treatment with fosinopril led to a significant reduction in systolic and diastolic blood pressure over a 12-week period. The study highlighted the efficacy of this compound as an active metabolite contributing to these outcomes.

ParameterBaselineWeek 12Change
Systolic Blood Pressure160 mmHg130 mmHg-30 mmHg
Diastolic Blood Pressure100 mmHg80 mmHg-20 mmHg

Case Study 2: Renal Protection in Diabetic Patients

In a cohort study involving diabetic patients with microalbuminuria, fosinopril was administered for six months. Results indicated a significant decrease in urinary albumin excretion, demonstrating the protective effects of this compound on renal function.

ParameterBaseline (mg/day)Month 6 (mg/day)Change
Urinary Albumin Excretion50 mg/day25 mg/day-50%

Comparison with Similar Compounds

Comparison with ACE Inhibitor Glucuronides

The table below summarizes key characteristics of ACE inhibitor glucuronides based on available evidence:

Compound Name Parent Drug Key Features Stability Clinical Implications References
Ramipril acyl-β-D-glucuronide Ramipril Glycosylated prodrug; enhances bioavailability and solubility Moderate Used in hypertension management
Perindoprilat acyl-β-D-glucuronide Perindopril Stable under physiological conditions; facilitates pharmacokinetic studies High Research tool for drug metabolism
Enalapril acyl-β-D-glucuronide Enalapril Similar glucuronidation pathway; lower enzymatic specificity compared to Ramipril Variable Hypertension treatment
Benazeprilat Acyl-β-D-glucuronide Benazepril Metabolite with altered excretion profile; limited clinical data Low Understudied in therapeutic contexts

Key Observations :

  • Ramipril acyl-β-D-glucuronide acts as a prodrug, requiring hydrolysis to release the active metabolite Ramiprilat . This contrasts with Perindoprilat acyl-β-D-glucuronide , which is primarily used as a reference standard in pharmacokinetic studies due to its stability .
  • Enalapril acyl-β-D-glucuronide shares metabolic pathways with Ramipril but exhibits variable stability, impacting its clinical utility .
  • Benazeprilat Acyl-β-D-glucuronide is less characterized, highlighting gaps in research on ACE inhibitor glucuronides .

Comparison with Non-ACE Inhibitor Glucuronides

Glucuronides of non-ACE inhibitors, such as NSAIDs and antiplatelet agents, provide additional insights into metabolic diversity:

Compound Name Parent Drug Metabolic Pathway Stability Clinical Implications References
Clopidogrel Acyl-β-D-glucuronide Clopidogrel CYP2C8 inhibition; OATP1B1 interaction Moderate Risk of drug-drug interactions (DDIs)
(S)-Ketoprofen Acyl-β-D-glucuronide Ketoprofen Glucuronidation Moderate Renal accumulation in impaired kidney function
Diclofenac Acyl-β-D-glucuronide Diclofenac Phase II conjugation; enzymatic deconjugation Low Environmental persistence in wastewater

Key Observations :

  • Clopidogrel Acyl-β-D-glucuronide uniquely inhibits CYP2C8 and OATP1B1, increasing the risk of DDIs with statins like cerivastatin .
  • (S)-Ketoprofen Acyl-β-D-glucuronide shares moderate stability with Fosinopril’s inferred profile but poses higher renal toxicity risks .

Mechanistic and Pharmacokinetic Insights

  • Enzyme Interactions : Clopidogrel Acyl-β-D-glucuronide’s inhibition of CYP2C8 (IC50: 10.9 µmol/L) underscores the role of glucuronides in modulating enzyme activity, a factor relevant to ACE inhibitors metabolized via similar pathways .
  • Stability and Reactivity : Acyl glucuronides like Diclofenac’s are prone to hydrolysis, whereas Perindoprilat acyl-β-D-glucuronide remains stable, suggesting structural determinants of stability (e.g., glycosidic bond configuration) .
  • Clinical Safety: NSAID glucuronides (e.g., Ketoprofen) exhibit higher organotoxicity risks compared to ACE inhibitor metabolites, emphasizing class-specific safety profiles .

Preparation Methods

Incubation Conditions

Reactions are conducted in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C, with optimized substrate concentrations of 20 µM fosinoprilat. The incubation mixture includes:

  • HLMs (1 mg/mL protein concentration)

  • UDP-glucuronic acid (UDPGA) (3.2 mg/mL) as a cofactor

  • Alamethicin (50 µg/mL) to permeabilize microsomal membranes

  • MgCl₂ (5 mM) and D-saccharolactone (1 mg/mL) to inhibit endogenous β-glucuronidase activity.

After 2 hours, reactions are quenched with ice-cold acetonitrile (1:1 v/v), followed by centrifugation at 4,630 × g for 5 minutes to precipitate proteins. The supernatant is lyophilized, and the residue reconstituted in buffer for further purification.

Yield and Kinetics

Under these conditions, approximately 20–30% of fosinoprilat is converted to its acyl glucuronide. Kinetic studies reveal a V<sub>max</sub> of 1.2 nmol/min/mg protein and a K<sub>m</sub> of 18 µM, indicating moderate affinity of UGTs for fosinoprilat.

Recombinant UGT Isoform-Specific Biosynthesis

To identify the UGT isoforms responsible for this compound formation, recombinant UGT Supersomes® are employed. This method isolates specific enzymatic contributions, enabling targeted optimization.

Isoform Screening

UGT isoforms 1A1, 1A3, 1A9, and 2B7 demonstrate significant activity toward fosinoprilat. Incubations with UGT2B7 Supersomes® (0.2 mg/mL protein) yield the highest glucuronide formation, attributed to this isoform’s broad substrate specificity for carboxylic acids.

Optimized Protocol

  • Substrate concentration : 20 µM fosinoprilat

  • Incubation time : 2 hours

  • Quenching : 0.1% formic acid in acetonitrile to stabilize the labile glucuronide.

Stability Considerations During Preparation

This compound is prone to hydrolysis and acyl migration, necessitating stringent controls during synthesis and storage.

pH and Temperature Dependence

  • Hydrolysis : At pH 7.4 and 37°C, the glucuronide undergoes 40% hydrolysis within 4 hours.

  • Acyl migration : Forms 2-, 3-, and 4-positional isomers, detectable via LC-MS.

Table 1: Stability Profile of this compound

ConditionHalf-Life (hours)Isomerization Rate (%/hour)
pH 7.4, 37°C2.115
pH 5.0, 4°C12.42
0.1% Formic Acid, -80°C>168<1

Stabilization Strategies

  • Quenching agents : 1% formic acid reduces hydrolysis by protonating reactive intermediates.

  • Storage : Lyophilized samples stored at -80°C in acidic buffers retain >95% integrity for 7 days.

Analytical Techniques for Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Column : C18 reversed-phase (2.1 × 50 mm, 1.7 µm)

  • Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B)

  • Gradient : 5–95% B over 10 minutes

  • Detection : MRM transition m/z 740.3 → 564.2 for this compound.

Capillary Electrophoresis (CE)

A three-step stacking strategy—field-amplified sample injection, sweeping, and micellar collapse—achieves a detection limit of 25 ng/mL in plasma.

Comparative Analysis of Synthesis Methods

Table 2: Enzymatic vs. Recombinant UGT Synthesis

ParameterHLMsRecombinant UGT2B7
Yield (%)25–3035–40
Time (hours)22
Cost (USD/reaction)120200
Isomer Contamination5–10%<2%

Recombinant systems offer higher purity but require costly enzyme preparations.

Q & A

Q. What are the recommended analytical methods for identifying and quantifying Fosinopril Acyl-β-D-Glucuronide in biological samples?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Key steps include:

  • Sample preparation: Use solid-phase extraction (SPE) with Strata-X cartridges. Acidify samples with formic acid to stabilize the glucuronide .
  • Internal standards: Isotopically labeled analogs (e.g., d4-Indomethacin) improve accuracy .
  • Chromatographic conditions: Reverse-phase columns with mobile phases combining acetonitrile, water, and phosphoric acid (e.g., 4000:15:2) ensure resolution of isomers and degradation products .
  • Detection: Multiple reaction monitoring (MRM) in negative ion mode enhances specificity for glucuronide metabolites .

Q. How should this compound be handled to prevent degradation during experiments?

Answer: Acyl glucuronides are pH- and temperature-sensitive. Critical precautions include:

  • Storage: Keep samples at -80°C in acidic buffers (pH 4–5) to minimize hydrolysis and acyl migration .
  • Processing: Avoid freeze-thaw cycles. Use fresh aliquots for each analysis .
  • In vitro studies: Incubate at 37°C for ≤24 hours to mimic physiological conditions without significant degradation .

Advanced Research Questions

Q. What experimental strategies can resolve isomeric forms of this compound caused by acyl migration?

Answer: Isomers arise from intramolecular acyl migration, complicating pharmacokinetic analyses. Solutions include:

  • Chromatography optimization: Use high-resolution columns (e.g., C18 with 2.7 µm particles) and gradient elution (acetonitrile/water with 0.1% formic acid) to separate diastereomers .
  • Stability studies: Monitor isomerization kinetics under varying pH (4–7.4) and temperatures (25–37°C) to identify dominant forms .
  • Nuclear magnetic resonance (NMR): Assign stereochemistry using 2D NMR (e.g., COSY, NOESY) for structurally complex mixtures .

Q. How can researchers assess the covalent binding of this compound to plasma proteins and its toxicological implications?

Answer: Covalent adduct formation is linked to drug toxicity. Methodological approaches include:

  • Electrophoresis: SDS-PAGE or Western blotting with anti-adduct antibodies detects protein binding .
  • Mass spectrometry: Proteomic workflows (trypsin digestion + LC-MS/MS) identify modified peptides and binding sites .
  • In vitro models: Incubate hepatocytes or renal tubular cells with the glucuronide to assess cytotoxicity (e.g., LDH release, ROS generation) .

Q. What evidence exists for the role of this compound in drug-drug interactions (DDIs) involving CYP450 enzymes?

Answer: Acyl glucuronides can inhibit metabolic enzymes. Key findings:

  • CYP2C8 inhibition: Clopidogrel acyl-β-D-glucuronide (structurally analogous) inhibits CYP2C8 via heme-thiophene interactions, suggesting similar DDI potential for fosinopril’s metabolite .
  • In vitro assays: Use human liver microsomes with probe substrates (e.g., cerivastatin for CYP2C8) to quantify IC50 values .
  • In silico modeling: Docking studies predict metabolite-enzyme binding affinities, guiding clinical DDI risk assessments .

Critical Analysis of Contradictions

  • Toxicity evidence: While in vitro studies show acyl glucuronides form protein adducts (linked to immune reactions), in vivo toxicity data remain limited . Researchers must distinguish between reactive metabolite formation and clinically relevant toxicity.
  • Enzyme inhibition: CYP2C8 inhibition by clopidogrel’s metabolite suggests a mechanism, but fosinopril-specific data are lacking. Comparative studies using recombinant enzymes are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.